

Technical Support Center: Serelaxin Pharmacokinetics in Renal Impairment

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Compound of Interest		
Compound Name:	Serelaxin	
Cat. No.:	B13411825	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with concise information regarding the impact of renal impairment on the pharmacokinetics of **Serelaxin**. The following frequently asked questions (FAQs) and troubleshooting guides are based on available clinical trial data.

Frequently Asked Questions (FAQs)

Q1: How does severe renal impairment affect the pharmacokinetics of **Serelaxin**?

A1: Severe renal impairment leads to a moderate decrease in the systemic clearance of **Serelaxin** and a corresponding increase in overall exposure.[1][2][3] Specifically, studies have shown a 37%-52% decrease in clearance and a 30%-115% increase in exposure (AUC) in patients with severe renal impairment compared to healthy subjects.[1][2][3] The terminal elimination half-life, however, remains broadly similar, ranging from 6.5 to 8.8 hours across different renal function groups.[1][2][3]

Q2: Is a dose adjustment of **Serelaxin** required for patients with severe renal impairment?

A2: Despite the observed pharmacokinetic differences, a predefined dosage adjustment for **Serelaxin** in patients with severe renal impairment is not considered necessary.[1][2][3] This recommendation is based on the shallow dose-response relationship and wide therapeutic window of **Serelaxin**, suggesting that the moderate increase in exposure is unlikely to pose a safety risk.[1][2][3]



Q3: What is the effect of end-stage renal disease (ESRD) and hemodialysis on **Serelaxin** pharmacokinetics?

A3: Patients with ESRD exhibit similar pharmacokinetic changes to those with severe renal impairment, with decreased clearance and increased exposure.[1][2][3] During a 4-hour hemodialysis session, approximately 30% of **Serelaxin** is removed from the body.[1][2][3] The clearance during hemodialysis accounts for about 52% of the total systemic clearance in these patients.[1][2][3]

Q4: Are there any significant safety concerns when administering **Serelaxin** to patients with renal impairment?

A4: Clinical studies have shown that **Serelaxin** is well-tolerated in patients with severe renal impairment and ESRD.[1][2][3] No serious adverse events, deaths, or discontinuations due to adverse events were reported in the key pharmacokinetic study.[1][2][3] Furthermore, no anti-**Serelaxin** antibodies were detected in these patients.[1][2][3]

Q5: What is the primary mechanism of action of **Serelaxin**?

A5: **Serelaxin** is a recombinant form of human relaxin-2.[4][5] It primarily acts by binding to the relaxin family peptide receptor 1 (RXFP1), a G protein-coupled receptor.[4] This binding triggers a cascade of intracellular signaling pathways, including the activation of adenylate cyclase, leading to increased cyclic adenosine monophosphate (cAMP) levels and subsequent protein kinase A (PKA) activation.[4] **Serelaxin** also influences the nitric oxide (NO) signaling pathway.[4] These actions result in vasodilation, increased cardiac output, and enhanced renal blood flow.[4][6]

Troubleshooting Guide for Experimental Design

Issue: Unexpected variability in pharmacokinetic data in subjects with renal impairment.

- Potential Cause: Inconsistent assessment of renal function.
 - Troubleshooting Step: Ensure a standardized method for estimating glomerular filtration rate (eGFR) is used across all subjects. The Modification of Diet in Renal Disease (MDRD) or similar validated equations are recommended.



- Potential Cause: Concomitant medications affecting hemodynamics.
 - Troubleshooting Step: Carefully document and analyze the potential impact of coadministered drugs, particularly those affecting blood pressure and renal function.
- Potential Cause: Variability in hemodialysis procedures for ESRD patients.
 - Troubleshooting Step: Standardize the duration and type of hemodialysis for subjects in this cohort to minimize its impact on pharmacokinetic measurements.

Data Presentation

Table 1: Summary of **Serelaxin** Pharmacokinetic Parameters in Healthy Subjects vs. Patients with Renal Impairment.

Parameter	Healthy Subjects (n=18)	Severe Renal Impairment (n=6)	ESRD (on dialysis day, n=6)	ESRD (dialysis-free interval, n=6)
Cmax (ng/mL)	15.6	21.7	22.1	20.3
AUC₀-inf (ng⋅h/mL)	114	184	194	245
CL (L/h)	0.88	0.55	0.52	0.42
Vss (L)	7.9	9.7	8.7	9.3
t _{1/2} (h)	7.1	8.8	8.1	6.5

Data adapted from a single-dose, open-label, parallel-group study.[1][2] Abbreviations: AUC_0 -inf, area under the serum concentration-time curve from time zero to infinity; Cmax, maximum observed serum concentration; CL, systemic clearance; ESRD, end-stage renal disease; $t_1/2$, terminal elimination half-life; Vss, volume of distribution at steady state.

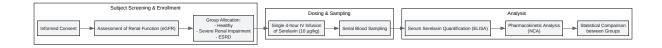
Experimental Protocols

Key Experiment: Single-Dose Pharmacokinetic Study of Serelaxin in Renal Impairment



- Study Design: A Phase 1, open-label, parallel-group study.[2]
- Participant Groups:
 - Severe renal impairment (eGFR < 30 mL/min/1.73 m²)
 - ESRD requiring hemodialysis (further divided into PK assessment on a dialysis day and during a dialysis-free interval)
 - Matched healthy subjects (eGFR ≥ 90 mL/min/1.73 m²)
- Drug Administration: A single 4-hour intravenous infusion of Serelaxin at a dose of 10 μg/kg.
 [1][2]
- Sample Collection: Serial blood samples were collected at predefined time points before, during, and after the infusion to measure serum Serelaxin concentrations.
- Analytical Method: Serum Serelaxin concentrations were determined using a validated enzyme-linked immunosorbent assay (ELISA).[7]

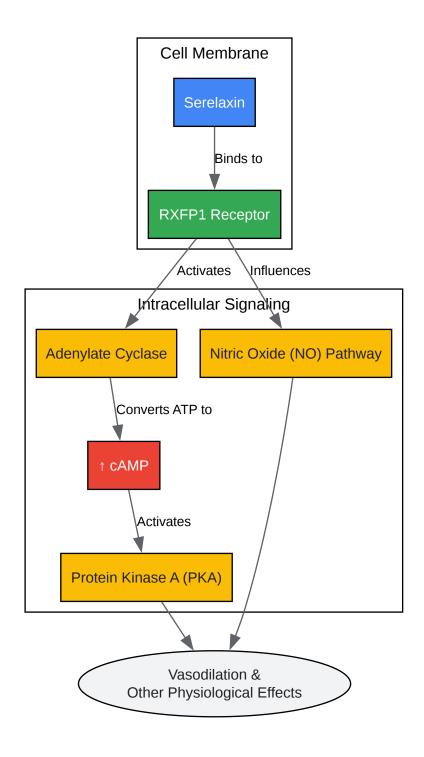
Visualizations



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Caption: Experimental workflow for the **Serelaxin** pharmacokinetic study in renal impairment.





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Caption: Simplified signaling pathway of **Serelaxin** via the RXFP1 receptor.

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